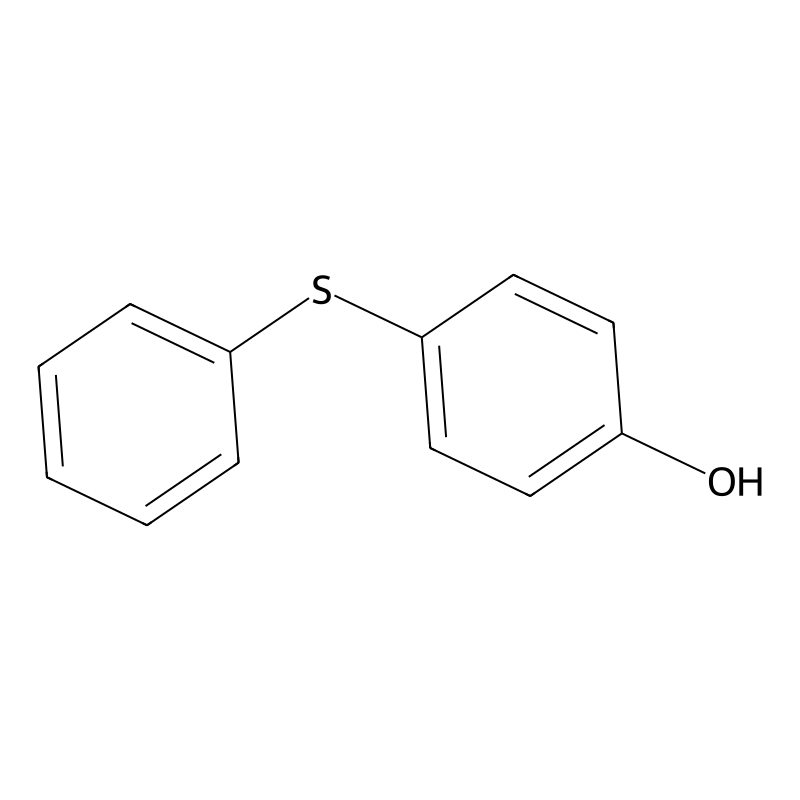

4-(Phenylthio)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

4-(Phenylthio)phenol, CAS 5633-55-6, is a bifunctional aromatic compound featuring a nucleophilic phenolic hydroxyl group and a thermally stable phenylthio (thioether) linkage. This structure makes it a key building block for high-performance polymers such as poly(arylene ether sulfone)s (PAES) and specialty poly(p-phenylene sulfide) (PPS) copolymers. The presence of the sulfur-containing moiety is critical for achieving desirable properties in engineering thermoplastics, including high glass transition temperatures (Tg), enhanced thermal stability, and inherent flame retardancy.

References

- [1] Applications of 4-(Phenylthio)phenol in Materials Science: Application Notes and Protocols. Benchchem.

- [2] An In-depth Technical Guide to 4-(Phenylthio)phenol: Discovery, Synthesis, and Applications. Benchchem.

- [3] Application Notes and Protocols for 4-(Phenylthio)phenol in Organic Synthesis. Benchchem.

Substituting 4-(Phenylthio)phenol with its oxygen analog, 4-phenoxyphenol, or positional isomers is often unviable in established polymerization processes. The thioether linkage is not electronically or sterically equivalent to an ether linkage. This structural difference directly impacts key polymer properties such as glass transition temperature (Tg), thermal stability, and refractive index. For applications demanding maximum thermal performance and specific optical characteristics, such as advanced engineering plastics and optical materials, direct substitution can lead to materials that fail to meet critical performance specifications. Therefore, procurement decisions must be based on the specific monomer specified in a synthetic protocol to ensure process reproducibility and final product performance.

Superior Thermal Stability: Higher Glass Transition Temperature in Derived Polymers

Polymers synthesized with 4-(phenylthio)phenol exhibit significantly higher glass transition temperatures (Tg), a critical parameter for high-temperature applications. Poly(thioether ether sulfone imide)s (PTESIs) derived from sulfur-containing monomers like bis(4-mercaptophenyl) sulfone show Tg values in the range of 242–265 °C. In contrast, analogous high-performance polyesters lacking the thioether linkage often exhibit lower thermal transitions; for example, certain cardo structure polyesters have Tg values ranging from 40 to 116 °C.

| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |

| Target Compound Data | 242–265 °C (for a representative poly(thioether ether sulfone imide)) |

| Comparator Or Baseline | Cardo polyesters (non-thioether high-performance polymers): 40–116 °C |

| Quantified Difference | >126 °C higher Tg compared to some non-thioether systems |

| Conditions | As measured by Differential Scanning Calorimetry (DSC) on resulting polymers. |

A higher Tg is essential for materials used in demanding automotive, aerospace, and electronics applications where dimensional stability at elevated temperatures is required.

Electrochemical Behavior: Facilitates Oxidation Processes Compared to Halogenated Phenols

The electrochemical oxidation of phenolic compounds is highly dependent on their substituents. 4-(Phenylthio)phenol's parent compound, phenol, oxidizes at approximately +0.65 V vs. a glassy carbon electrode (GCE) in pH 7 buffer. In comparison, halogenated phenols such as 4-chlorophenol exhibit higher oxidation potentials, ranging from +0.6 to +1.3 V vs. SHE (pH 2-12), and are more prone to electrode passivation. The more accessible oxidation of the phenol moiety in non-halogenated systems is advantageous for applications involving electropolymerization or where antioxidant activity (radical scavenging) is desired.

| Evidence Dimension | Electrochemical Oxidation Potential |

| Target Compound Data | Comparable to phenol at ~+0.65 V (vs GCE, pH 7) |

| Comparator Or Baseline | 4-chlorophenol: +0.6 to +1.3 V (vs SHE, pH 2-12) |

| Quantified Difference | Lower and more favorable oxidation potential compared to chlorinated analogs. |

| Conditions | Linear sweep voltammetry at a glassy carbon electrode (GCE) or Pt anode in buffered aqueous solutions. |

A lower, more stable oxidation potential is crucial for precursor suitability in electropolymerization, sensor development, and as an antioxidant, avoiding the higher energy inputs and electrode fouling associated with halogenated substitutes.

Precursor Suitability: Enables Synthesis of High Refractive Index Polymers

The incorporation of sulfur atoms via monomers like 4-(phenylthio)phenol is a key strategy for producing polymers with a high refractive index (RI), a critical property for optical lenses and components. A poly(thioether sulfone) synthesized using sulfur-containing monomers achieved a refractive index of 1.686. This is significantly higher than that of common transparent polymers like polystyrene (RI ≈ 1.59) or polycarbonate (RI ≈ 1.58). This demonstrates the specific role of the thioether linkage in enhancing optical properties, a function not provided by oxygen-based analogs or simple phenols.

| Evidence Dimension | Refractive Index (nD) |

| Target Compound Data | Enables polymers with RI up to 1.686 |

| Comparator Or Baseline | Polystyrene: ~1.59; Polycarbonate: ~1.58 |

| Quantified Difference | Allows for an RI increase of ~0.1 over standard optical plastics. |

| Conditions | Polymer film measurement at 589 nm. |

For procurement in the optical materials industry, selecting a sulfur-containing monomer like 4-(phenylthio)phenol is a direct path to achieving high refractive index polymers for advanced lenses and optical films.

Monomer for High-Temperature Engineering Thermoplastics

As a precursor for poly(arylene ether sulfone)s and related polymers, 4-(phenylthio)phenol is the indicated choice when the final material must exhibit a high glass transition temperature (Tg > 240 °C) for sustained use in thermally demanding environments. Its use ensures superior dimensional stability over materials derived from non-thioether analogs.

Precursor for High Refractive Index Optical Polymers

This compound is a critical building block for specialty polymers where a high refractive index (RI > 1.65) is a primary design requirement. It is specified for the synthesis of advanced optical materials for lenses, optical films, and coatings, where standard polymers like polycarbonate are insufficient.

Intermediate for Electroactive Materials and Antioxidants

Given its favorable oxidation potential relative to halogenated phenols, 4-(phenylthio)phenol is a suitable intermediate for synthesizing electroactive polymers or as a scaffold for novel antioxidants. Its procurement is justified in research and development settings that require an easily oxidizable phenolic moiety for applications in sensors or material stabilization.

References

- [1] Synthesis and characterization of poly(thioether ether sulfone imide)s derived from isomeric bis(chlorophthalimide)s and bis(4-mercaptophenyl) sulfone. European Polymer Journal, 2010.

- [2] Poly(thioether sulfone) with High Refractive Index and High Abbe's Number. ResearchGate.

- [3] Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Electroanalysis, 2011.